Guanosine-2'-monophosphate is a nucleotide that plays a crucial role in various biological processes, particularly as a monomer in ribonucleic acid synthesis. It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine. This compound is also known as guanylic acid or 5'-guanidylic acid, and it serves as a precursor for the synthesis of cyclic guanosine monophosphate, which is important in cellular signaling pathways .
Guanosine-2'-monophosphate can be derived from natural sources such as dried shiitake mushrooms, where it is identified as a component contributing to the umami flavor. The commercial production of this nucleotide typically involves microbial fermentation processes where bacteria convert sugars into guanosine-2'-monophosphate .
Guanosine-2'-monophosphate is classified as a ribonucleotide due to its structure, which includes ribose sugar. It is categorized under nucleotides, which are the building blocks of nucleic acids like ribonucleic acid and deoxyribonucleic acid. Additionally, it can exist in cyclic form as cyclic guanosine monophosphate .
The synthesis of guanosine-2'-monophosphate occurs through two primary pathways: de novo synthesis and salvage pathways.
In microbial fermentation for industrial production, specific strains of bacteria are employed to convert sugars into intermediates that are then chemically transformed into guanosine-2'-monophosphate. This method allows for large-scale production suitable for commercial applications .
Guanosine-2'-monophosphate has a molecular formula of C₁₀H₁₂N₅O₇P. The structure consists of three main components:
The molecular weight of guanosine-2'-monophosphate is approximately 363.24 g/mol. Its structural representation shows the ribose sugar linked to the phosphate group at one end and the guanine base at the other end, forming a linear nucleotide structure .
Guanosine-2'-monophosphate participates in various biochemical reactions:
The conversion of guanosine-2'-monophosphate into cyclic form involves the removal of pyrophosphate and results in a cyclic structure that plays critical roles in signal transduction pathways within cells.
Guanosine-2'-monophosphate functions primarily as a signaling molecule within cells. Its mechanism of action involves:
The concentration of cyclic guanosine monophosphate within cells can significantly affect physiological responses such as blood pressure regulation and neuronal signaling pathways.
Guanosine-2'-monophosphate has several important applications in scientific research and industry:
Guanosine-2'-monophosphate (2'-guanylic acid or 2'-GMP) is a ribonucleotide monophosphate with the chemical formula C₁₀H₁₄N₅O₈P and a molecular weight of 363.22 g·mol⁻¹. Its systematic IUPAC name is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate. The molecule consists of three key components: the purine nucleobase guanine, the pentose sugar D-ribose, and a phosphate group esterified specifically at the 2' position of the ribose ring [2] [4].
Isomeric differentiation of 2'-GMP from its positional isomers (3'-GMP and 5'-GMP) is defined by the site of phosphate attachment on the ribose moiety:
This regiochemical distinction profoundly influences the molecule’s three-dimensional conformation, biochemical reactivity, and biological interactions. The stereochemistry of 2'-GMP is characterized by the ribose adopting a C2'-endo puckering conformation when bound to proteins, as observed in crystallographic studies. This contrasts with the C3'-endo conformation more typical of 3'-GMP and 5'-GMP isomers [5] [9]. The SMILES notation for 2'-GMP is [H]O[C@]1([H])C@(O[H])C@(O[C@@]1([H])N1C([H])=NC2=C1N=C(N([H])[H])N([H])C2=O)C([H])([H])OP(=O)(O[H])O[H], and its InChIKey is WTIFIAZWCCBCGE-UUOKFMHZSA-N [4].
X-ray crystallography has elucidated high-resolution structures of 2'-GMP in complex with proteins, revealing critical binding motifs and conformational details:
Table 1: Crystallographic Studies of 2'-GMP Complexes
Protein Complex | Resolution (Å) | Space Group | Binding Interactions | Reference |
---|---|---|---|---|
Glu58Ala RNase T1 | 1.90 | P2₁ | Phosphate reoriented into Glu58 cavity; solvent molecule occupies vacant carboxylate site | [5] |
Ribonuclease Sa (RNase Sa) | 1.70 | P2₁2₁2₁ | Asymmetric binding (occupancies: 1.0 and 0.67); guanine specificity via H-bonding | [9] |
Human GMP Reductase 2 | 3.00 | Not reported | "Hinge-door" fixation of residues 268-289 via Met269, Ser270, Arg286, Ser288, Gly290 | [8] |
In the RNase Sa complex, 2'-GMP exhibits differential occupancy across two enzyme molecules in the asymmetric unit, indicating variable binding affinity dependent on local microenvironment. The guanine base is stabilized by hydrogen bonds with protein residues, while the 2'-phosphate interacts with a positively charged binding pocket [9].
Nuclear magnetic resonance (NMR) spectroscopy complements crystallography by probing solution-state dynamics:
The biological functionality of GMP isomers is dictated by distinct structural attributes arising from phosphate positioning:
Table 2: Structural and Functional Comparison of GMP Isomers
Property | 2'-GMP | 3'-GMP | 5'-GMP |
---|---|---|---|
Phosphate Position | 2'-OH of ribose | 3'-OH of ribose | 5'-OH of ribose |
Ribose Puckering | C2'-endo (protein-bound) | C3'-endo or C2'-endo (context-dependent) | C3'-endo |
Biological Prevalence | RNA degradation intermediate | RNA degradation intermediate | RNA building block; flavor enhancer |
Protein Binding | Selective recognition by RNases | Binding to RNase Sa (partial occupancy) | Substrate for GMP reductase |
Industrial Use | Limited | Limited | Food additive (E626) |
Crystallographic analyses highlight key differences:
The guanine moiety of 2'-GMP exhibits tautomerism, predominantly adopting the canonical N9-H keto-amino form (6-oxo, 2-amino) under physiological conditions. However, rare enol-imino tautomers may transiently form, altering hydrogen-bonding capacity. The molecule features four pKa values (0.7, 2.4, 6.1, 9.4) corresponding to:
pH-induced conformational changes manifest in three key ways:
Hydration dynamics further modulate tautomer stability. Crystallographic studies of RNase T1-2'-GMP complexes reveal conserved water molecules occupying the space vacated by mutated Glu58. These waters may participate in proton transfer networks facilitating tautomeric shifts or phosphate ionization [5]. In histone complexes, WaterLOGSY NMR confirmed altered hydration shells around the phosphoryl group as pH modulates charge density [3].
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